5-chloro-7-nitro-1,3-benzoxazole

Catalog No.
S843314
CAS No.
1356111-15-3
M.F
C7H3ClN2O3
M. Wt
198.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-7-nitro-1,3-benzoxazole

The 5-chloro-7-nitro-1,3-benzoxazole scaffold solves the hydrodehalogenation liability of 5-bromo analogs during nitro reduction and avoids non-selective nitration of un-nitrated versions. Orthogonal chloro and nitro groups enable sequential reduction and cross-coupling without protecting groups. Key advantages: • No competitive dehalogenation • No regioisomer mixtures • Streamlined scale-up for kinase inhibitors, fluorophores, and agrochemicals. Procure from SMolecule.

CAS Number

1356111-15-3

Product Name

5-chloro-7-nitro-1,3-benzoxazole

IUPAC Name

5-chloro-7-nitro-1,3-benzoxazole

Molecular Formula

C7H3ClN2O3

Molecular Weight

198.56 g/mol

InChI

InChI=1S/C7H3ClN2O3/c8-4-1-5-7(13-3-9-5)6(2-4)10(11)12/h1-3H

InChI Key

KNEAFDRPEPJZOM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1N=CO2)[N+](=O)[O-])Cl

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)[N+](=O)[O-])Cl

Synonyms

5-Chloro-7-nitrobenzo[d]oxazole, 5-Chloro-7-nitrobenzoxazole, 5-Chloro-7-nitro-1,3-benzoxazole

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

5-Chloro-7-nitro-1,3-benzoxazole (CAS 1356111-15-3) is a bifunctional heterocyclic scaffold widely procured for advanced pharmaceutical and agrochemical synthesis. Featuring a highly electron-deficient benzoxazole core, it provides two orthogonal handles: a reducible 7-nitro group and a cross-coupling-compatible 5-chloro substituent[1]. This specific substitution pattern is critical for synthesizing complex multi-ring systems, kinase inhibitors, and specialized fluorophores where precise regiocontrol during late-stage functionalization is required. By offering distinct reactivity profiles at the C5, C7, and C2 positions, it serves as a highly efficient starting material for complex library generation, prioritizing synthetic predictability over generic mono-substituted alternatives.

Procurement Fit

1
Dual orthogonal handles
Chloro and reducible nitro groups enable sequential chemoselective diversification.
2
High commercial purity
≥98% purity reduces impurity-related side reactions in sensitive synthetic steps.
3
CNS-favorable profile
Calculated TPSA and LogP within ranges associated with CNS drug-likeness for lead generation.

Substituting this compound with 5-bromo-7-nitro-1,3-benzoxazole or un-nitrated 5-chloro-1,3-benzoxazole introduces significant synthetic liabilities. Brominated analogs suffer from competitive hydrodehalogenation during the catalytic reduction of the nitro group, leading to complex crude mixtures and downstream yield losses [1]. Conversely, un-nitrated analogs require harsh, non-selective nitration conditions that degrade the benzoxazole core and produce unwanted regioisomers. Procuring the exact 5-chloro-7-nitro scaffold ensures orthogonal reactivity, eliminating the need for multi-step protection/deprotection sequences and minimizing purification bottlenecks during industrial scale-up.

Substitution Risk

5-Chloro-7-nitro-1,3-benzoxazole
Dual electron‑withdrawing groups create a unique electronic environment; mono‑substituted analogs differ in reactivity and metabolic profile.
Two orthogonal synthetic handles
5‑chloro or 7‑nitro analogs lack a second latent functionality, limiting divergent library synthesis.
Ortho nitro‑chloro geometry
Position‑altered or single‑substituent regioisomers shift TPSA and LogP, possibly affecting CNS physicochemical properties.

Superior Chemoselectivity During Nitro Reduction

When subjected to standard catalytic hydrogenation to yield the corresponding 7-amino derivative, 5-chloro-7-nitro-1,3-benzoxazole demonstrates high chemoselectivity. The stronger C-Cl bond remains largely intact under mild Pd/C conditions, whereas the 5-bromo analog undergoes significant competitive hydrodebromination, complicating purification [1].

Evidence DimensionChemoselective yield of 7-amino-5-halo-benzoxazole
Target Compound Data>90% chemoselective yield (minimal dechlorination)
Comparator Or Baseline5-bromo-7-nitro-1,3-benzoxazole (<60% yield due to >30% hydrodebromination)
Quantified Difference>30% higher target yield; elimination of debrominated impurities
ConditionsStandard Pd/C catalytic hydrogenation (H2, ambient pressure, mild solvent)

High chemoselectivity prevents the formation of inseparable des-halogenated impurities, directly reducing purification costs and improving reproducibility during API synthesis.

Commercial Purity
Cross-study comparable
≥98% vs 95–97%
Lower impurity burden may reduce purification needs in multi-step synthesis.
Vendor-specified purity; verify lot-specific COA.

Enhanced C2-Electrophilicity for Mild Nucleophilic Addition

The dual electron-withdrawing effect of the 5-chloro and 7-nitro groups significantly increases the electrophilicity of the C2 position compared to mono-substituted baselines. This enables much milder conditions for C2-amination or thiolation, reducing thermal degradation of the starting material[1].

Evidence DimensionReaction temperature for C2-nucleophilic substitution
Target Compound DataProceeds at ambient to mild heating (25–50 °C)
Comparator Or Baseline5-chloro-1,3-benzoxazole (requires >80 °C or strong bases)
Quantified Difference~30-50 °C reduction in required reaction temperature
ConditionsNucleophilic attack by secondary amines in polar aprotic solvents

Milder C2-functionalization conditions preserve sensitive functional groups on the incoming nucleophile, improving overall processability and expanding the scope of accessible derivatives.

TPSA Value
Class-level inference
69.17 Ų
Falls below 90 Ų threshold associated with CNS drug-likeness.
Calculated value; experimental brain exposure data to verify.

Orthogonal Reactivity for Sequential Cross-Coupling

The 5-chloro position serves as a stable handle that remains inert during initial modifications at the 7-position (post-reduction), but can be subsequently activated for Suzuki or Buchwald-Hartwig couplings using specialized bulky phosphine ligands. This is a distinct structural advantage over fluorinated analogs[1].

Evidence DimensionLate-stage functionalization viability
Target Compound DataEnables late-stage Pd-catalyzed C5 cross-coupling after C7/C2 modification
Comparator Or Baseline5-fluoro-7-nitro-1,3-benzoxazole (C-F bond is generally inert to standard cross-coupling)
Quantified DifferenceUnlocks C5-arylation/amination pathways inaccessible with the fluoro analog
ConditionsPd-catalyzed cross-coupling (e.g., with XPhos or BrettPhos) post-nitro reduction

Procuring the chloro-variant provides the exact balance of stability and reactivity needed for multi-point late-stage diversification in drug discovery libraries.

Antiproliferative SAR
Class-level inference
Chloro/nitro pattern linked to 0.011–0.342 µM IC₅₀ (bisbenzoxazoles)
Reported class-level antiproliferative context; not directly tested.
Structural analog data; validate with target compound.
Synthetic Handles
Class-level inference
2 orthogonal handles vs 1
Nitro reduction installs amine for amidation, sulfonylation or diazonium chemistry.
Orthogonal reactivity must be verified under specific reaction conditions.

Synthesis of Kinase Inhibitor Libraries

The 5-chloro-7-amino (post-reduction) benzoxazole motif is a privileged scaffold in designing ATP-competitive kinase inhibitors. The 5-chloro group perfectly fills hydrophobic pockets in the kinase hinge region, while the 7-position allows for the attachment of solvent-exposed solubilizing groups via amide coupling, making this specific precursor highly valuable for oncology drug discovery [1].

Development of Tunable Fluorophores and Dyes

Substituted benzoxazoles are core components of fluorescent dyes. The push-pull electron dynamics created by reducing the 7-nitro group to an electron-donating amine, combined with C5 cross-coupling enabled by the chloro group, allow for precise fine-tuning of emission wavelengths in materials science and biological imaging applications [2].

Agrochemical Active Ingredient Development

The robust benzoxazole core, combined with the metabolic stability provided by the 5-chloro substituent, makes this compound an ideal starting material for synthesizing libraries of novel fungicides and herbicides. Its orthogonal reactivity ensures that combinatorial C2 and C7 functionalization can be achieved efficiently on an industrial scale[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-targeted lead generation
Favorable calculated TPSA and LogP profile
CNS exposure model validation
Anticancer scaffold expansion
Chloro-nitro substitution pattern with reported antiproliferative class evidence
Cell-based antiproliferative endpoint review
Divergent benzoxazole library synthesis
Two orthogonal reactive handles (chloro and latent amine)
Chemoselective derivatization validation

XLogP3

2.2

Wikipedia

5-Chloro-7-nitro-1,3-benzoxazole

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